![molecular formula C24H21ClN4O5 B3002717 N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902923-89-1](/img/structure/B3002717.png)
N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a novel synthetic molecule designed for potential anticancer properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential anticancer activities. For instance, the first paper discusses a series of novel 2-chloro N-aryl substituted acetamide derivatives with cytotoxic effects on various cancer cell lines . The second paper describes a compound with a chlorothieno[3,2-d]pyrimidin moiety that exhibits marked inhibition against several human cancer cell lines . These studies suggest that the compound may also possess anticancer properties due to structural similarities.
Synthesis Analysis
The synthesis of related compounds involves linear synthesis techniques, as described in the first paper, where various acetamide derivatives were synthesized and characterized . The second paper details a multi-step synthesis process involving condensation reactions, chlorination, and further condensation to obtain the final compound . Although the exact synthesis route for the compound is not provided, it is likely to involve similar synthetic strategies, including the use of intermediates, condensation reactions, and purification steps.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed using various spectroscopic techniques, including LCMS, IR, 1H, and 13C spectroscopies, as well as elemental analysis . The second paper provides detailed crystallographic data for a related compound, indicating that it belongs to the tetragonal system with specific space group parameters . These analyses are crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their molecular structure. The presence of functional groups like acetamide and methoxy groups can influence the compound's reactivity. The second paper's use of DFT calculations to compare optimized geometric bond lengths and bond angles with X-ray diffraction values suggests that theoretical studies can provide insights into the chemical behavior of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from the properties of similar compounds. For example, the crystal structure data provided in the second paper can give insights into the solid-state properties, such as stability and solubility . The calculated HOMO and LUMO energies, as well as the molecular electrostatic potential (MEP) surface map, can provide information on the electronic properties of the compound, which are relevant for understanding its interaction with biological targets .
Relevant Case Studies
The anticancer activities of related compounds have been evaluated in vitro using various human cancer cell lines. The first paper reports cytotoxicity on PANC-1, HepG2, and MCF7 cell lines, with IC50 values indicating the potency of the compounds . The second paper also reports significant anticancer activity against HT-29, A549, and MKN45 cell lines, with low IC50 values demonstrating the potential of these compounds as anticancer agents . These case studies are relevant as they provide a basis for the potential efficacy of the compound against cancer.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-[(2-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O5/c1-33-19-8-4-3-6-15(19)13-29-23(31)17-7-5-11-26-22(17)28(24(29)32)14-21(30)27-16-9-10-20(34-2)18(25)12-16/h3-12H,13-14H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSZDLUUWMEPBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.